molecular formula C9H9NO2 B2804037 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 186267-75-4

5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B2804037
CAS No.: 186267-75-4
M. Wt: 163.176
InChI Key: OLJNZJBAQHWOIW-UHFFFAOYSA-N
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Description

5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 186267-75-4) is a chemical compound belonging to the benzoxazinone class of heterocyclic compounds, recognized for its unique structural framework that allows interaction with various biological targets . Benzoxazinone derivatives, in general, have been shown to be potent inhibitors for targets like hepatitis C virus (HCV) and butyrylcholinesterase (BChE), and have been reported as antiallergic, antitumor, antipsychotic, and antimycobacterial agents in scientific literature . This particular methyl-substituted derivative serves as a valuable building block in organic and medicinal chemistry research. It can be used as a key precursor for the synthesis of a wide variety of heterocyclic molecules, including more complex pharmaceutical intermediates . For instance, simple 1H-benzo[d][1,3]oxazine-2,4-diones have been used as precursors for the synthesis of methaqualone and related 4-quinazolinone-based drugs . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-8-7(6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJNZJBAQHWOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 5 Methyl 1h Benzo D 1 2 Oxazin 2 4h One Derivatives

Nucleophilic Reactivity of the Benzoxazinone (B8607429) System

The reactivity of the benzoxazinone core is largely dictated by the presence of the cyclic carbamate (urethane) linkage. This functional group contains two key electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the carbon atom adjacent to the ring oxygen. The specific reaction pathway is often dependent on the nature of the nucleophile and the reaction conditions employed. uomosul.edu.iqsemanticscholar.org

Reactions with Diverse Nucleophilic Species (e.g., Nitrogen, Oxygen, Sulfur, Carbon)

The benzoxazinone ring system readily reacts with a variety of nucleophiles, leading to either substitution or ring-opening products.

Nitrogen Nucleophiles : This is the most extensively studied class of reactions. Primary and secondary amines, hydrazine hydrate, hydroxylamine, and various heterocyclic amines react with benzoxazinones. nih.gov The reaction with primary amines or hydrazine hydrate typically proceeds via nucleophilic attack at the C-2 carbonyl carbon, leading to the opening of the oxazine (B8389632) ring and subsequent cyclization to form substituted quinazolinone or aminoquinazolinone derivatives. uomosul.edu.iqnih.gov For example, the reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with hydrazine hydrate consistently yields 3-amino quinazolinone derivatives. uomosul.edu.iq Similarly, reactions with primary aromatic amines lead to the corresponding N-substituted quinazolinones. researchgate.net

Carbon Nucleophiles : The interaction with carbon-based nucleophiles can lead to more complex transformations. In Friedel-Crafts reactions with aromatic hydrocarbons like benzene (B151609), the benzoxazinone ring can be cleaved to form benzophenone derivatives. researchgate.net Reactions with active methylene compounds, such as malononitrile or barbituric acid in the presence of a base, can also result in ring cleavage and the formation of new heterocyclic or open-chain structures. nih.govresearchgate.net The use of potent organometallic reagents, like Grignard reagents, has been reported to yield unexpected products, indicating complex reaction pathways beyond simple carbonyl addition. researchgate.net

Oxygen and Sulfur Nucleophiles : While less common, reactions with oxygen and sulfur nucleophiles are also possible. Hydrolysis, the reaction with water, can lead to the ring-opened 2-aminobenzoic acid derivative. The behavior toward sulfur nucleophiles has been noted, and they are expected to follow similar ring-opening pathways, although specific examples are less frequently detailed than for nitrogen nucleophiles. uomosul.edu.iq

Nucleophile TypeExample NucleophileReaction ConditionsMajor Product TypeReference
NitrogenPrimary Amines (e.g., p-toluidine)Heating/Reflux3-Substituted-quinazolin-4(3H)-one semanticscholar.org
NitrogenHydrazine HydrateBoiling Ethanol or DMF3-Amino-quinazolin-4(3H)-one uomosul.edu.iqnih.gov
NitrogenHydroxylamine HydrochloridePyridine3-Hydroxy-quinazolin-4(3H)-one semanticscholar.orgresearchgate.net
CarbonAromatic Hydrocarbons (Friedel-Crafts)Lewis AcidRing-opened Benzophenone Derivatives researchgate.net
CarbonMalononitrileBase (e.g., Sodium Ethoxide)Quinoline Derivatives researchgate.net
CarbonBarbituric AcidRefluxing PyridineRing-opened 5-Arylidene Derivatives researchgate.net
Table 1: Summary of Reactions of Benzoxazinone Derivatives with Various Nucleophiles.

Susceptibility of the Carbonyl Group to Nucleophilic Attack

The cornerstone of benzoxazinone reactivity is the electrophilic character of the C-2 carbonyl carbon within the cyclic carbamate structure. This carbonyl group is highly susceptible to nucleophilic attack, which initiates the majority of the system's transformative reactions. researchgate.net

The mechanism for the conversion of a benzoxazinone to a quinazolinone serves as a prime example of this susceptibility. The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon. This step results in the cleavage of the acyl-oxygen bond (C=O)—O and the opening of the heterocyclic ring to form a transient acyclic intermediate, typically a derivative of 2-(acylamino)benzamide. researchgate.net This intermediate is often unstable and readily undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the newly formed amide carbonyl, eliminating a molecule of water to yield the thermodynamically stable, six-membered quinazolinone ring. researchgate.net The entire sequence is a powerful method for transforming the benzoxazinone scaffold into the medicinally important quinazolinone core.

Ring-Opening and Rearrangement Pathways

The benzoxazinone ring can be selectively opened or induced to rearrange, providing pathways to diverse molecular architectures beyond simple substitution. These transformations are pivotal for creating complex molecules and hybrid compounds.

Transformation to Quinazolinone Derivatives

The transformation of benzoxazinones into quinazolinones is a hallmark reaction and a widely used synthetic strategy. nih.gov This reaction is versatile, accommodating a wide range of nitrogen nucleophiles, including ammonia (from ammonium acetate or formamide), primary amines, and hydrazine, to produce quinazolinones with various substituents at the N-3 position. researchgate.netsemanticscholar.org

The general mechanism involves the initial ring-opening of the benzoxazinone by the amine nucleophile, followed by dehydrative cyclization. nih.gov For instance, reacting a benzoxazinone with hydrazine hydrate in a solvent like ethanol or DMF leads to the formation of 3-amino-quinazolinones, which are valuable intermediates for constructing further heterocyclic systems. uomosul.edu.iqnih.gov The choice of solvent can sometimes influence the reaction outcome, with cleaner reactions and higher yields reported in DMF for certain transformations. nih.gov

Benzoxazinone PrecursorNitrogen NucleophileResulting Quinazolinone DerivativeReference
2-Substituted-4H-3,1-benzoxazin-4-oneHydrazine Hydrate2-Substituted-3-amino-4(3H)-quinazolinone uomosul.edu.iq
6,8-Dibromo-2-substituted-benzoxazin-4-onep-Toluidine6,8-Dibromo-2-substituted-3-(p-tolyl)quinazolin-4(3H)-one semanticscholar.org
6,8-Dibromo-2-substituted-benzoxazin-4-oneHydroxylamine HCl6,8-Dibromo-3-hydroxy-2-substituted-quinazolin-4(3H)-one researchgate.net
2-Methyl-4H-3,1-benzoxazin-4-oneSubstituted Aromatic Amines2-Methyl-3-(substituted-aryl)-quinazolin-4(3H)-one researchgate.net
6-Iodo-2-phenyl-4H-benzoxazin-4-oneFormamide6-Iodo-2-phenyl-quinazolin-4(3H)-one researchgate.net
Table 2: Examples of Quinazolinone Synthesis from Benzoxazinone Precursors.

Selective Ring-Opening Reactions for Hybrid Compound Formation

While the transformation to quinazolinones is common, it is possible to achieve selective ring-opening of the benzoxazinone system to generate stable, acyclic intermediates. These intermediates can be isolated and used in the synthesis of hybrid molecules. The outcome often depends on the nucleophile's reactivity and the specific reaction conditions. semanticscholar.org

For example, the reaction of certain benzoxazinone derivatives with primary and secondary amines in boiling ethanol has been shown to yield stable N-substituted benzamides, which are the direct products of ring-opening, without subsequent cyclization. pjsir.org Another study demonstrated that reaction conditions are critical: a benzoxazinone derivative reacted with benzoyl hydrazide at room temperature to afford a stable, ring-opened (oxazinyl)benzohydrazide. However, when the same reaction was conducted under reflux in ethanol, the product was the rearranged quinazolinone derivative. semanticscholar.org This demonstrates that by controlling parameters like temperature, selective ring-opening can be favored over the complete rearrangement, allowing for the isolation of functionalized linear compounds that bridge the benzoxazinone and an appended molecular fragment.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 5-methyl-1H-benzo[d] uomosul.edu.iqresearchgate.netoxazin-2(4H)-one system is activated towards electrophilic aromatic substitution due to the presence of electron-donating groups. The regiochemical outcome of such reactions is determined by the combined directing effects of the substituents attached to the aromatic ring. wikipedia.org

The key substituents influencing the reaction are:

The Ring Nitrogen Atom : The nitrogen of the carbamate is directly attached to the aromatic ring. Its lone pair of electrons can be delocalized into the ring via resonance, making it an activating group and a powerful ortho, para-director. libretexts.org

The Ring Oxygen Atom : The ether-like oxygen atom is also directly attached to the aromatic ring. Like the nitrogen, it is a strong activating group due to its ability to donate electron density through resonance, and it is also an ortho, para-director. csbsju.edu

The Methyl Group at C-5 : The methyl group is a weak activating group that directs incoming electrophiles to its ortho and para positions through an inductive effect and hyperconjugation. libretexts.org

In the 5-methyl-1H-benzo[d] uomosul.edu.iqresearchgate.netoxazin-2(4H)-one molecule, these groups work in concert to enhance the nucleophilicity of the benzene ring. The available positions for substitution are C-6, C-7, and C-8.

The C-6 position is para to the activating nitrogen atom and ortho to the activating methyl group.

The C-8 position is ortho to the activating nitrogen atom.

The C-7 position is ortho to the activating oxygen atom.

Given that the nitrogen and oxygen atoms are strong activators, and the methyl group provides an additional activating effect, the ring is highly susceptible to electrophilic attack. The C-6 and C-8 positions are particularly activated due to the strong directing effects of the carbamate nitrogen. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur preferentially at these positions. The steric hindrance around each site would also play a role in determining the final product distribution.

Mechanistic Aspects of Halogenation

Detailed mechanistic studies specifically describing the halogenation of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one are not extensively covered in publicly available scientific literature. However, the synthesis of halogenated benzoxazinone derivatives is known, indicating that these compounds can undergo electrophilic aromatic substitution. For instance, compounds like 8-Bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione are utilized as versatile intermediates in organic synthesis. chemimpex.com The presence of a halogen, such as bromine, on the aromatic ring enhances the molecule's reactivity, allowing for a variety of subsequent functionalization reactions crucial for developing new materials and biologically active molecules. chemimpex.com

In related benzoxazine (B1645224) isomers, such as 3-phenyl-2H-benzo[b] nih.govacs.orgoxazin-2-ones, palladium-catalyzed regioselective halogenation has been achieved using N-halosuccinimides. nih.gov In that specific mechanism, the nitrogen atom of the oxazine ring acts as a directing group to guide the halogen to a specific position on an adjacent phenyl ring. nih.gov However, it is crucial to note that this mechanism applies to a different structural isomer and cannot be directly extrapolated to the 1,3-oxazin-2-one scaffold. Further research is required to elucidate the precise mechanisms, including the role of catalysts and directing group effects, for the halogenation of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one.

Nitration Pathways and Isomer Distribution

Information regarding the specific nitration pathways and the resulting distribution of isomers for 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one is not detailed in the available research. The synthesis of nitro-containing benzoxazinone structures, such as (±)-2-Ethoxy-2-methyl-7-nitro-1,2-dihydro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, has been reported, confirming that the benzoxazinone ring can be nitrated. mdpi.com

The position of nitration on the benzene ring is expected to be influenced by the directing effects of the substituents already present: the alkylamido portion of the heterocyclic ring and the methyl group at the C-5 position. Both are generally ortho-, para-directing activators. Predicting the precise isomer distribution would require experimental data or computational analysis that is not currently available in the surveyed literature.

Other Significant Chemical Transformations and Derivatizations

Beyond halogenation and nitration, the benzoxazinone scaffold can undergo other transformations that are key to creating diverse chemical entities.

Redox Reactivity

Specific studies detailing the redox reactivity, including oxidation and reduction reactions, of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one are not prominently featured in the scientific literature found. The general class of 4H-benzo[d] nih.govresearchgate.netoxazines can be involved in redox processes during certain functionalization reactions, where the aromatic ring is oxidized. researchgate.net However, dedicated studies on the electrochemical properties or reactions with common oxidizing and reducing agents for the title compound are not available.

Formation of Aminomethyl o-Nitroanilines from Benzoxazinone Intermediates

The chemical transformation of benzoxazinone intermediates into aminomethyl o-nitroanilines is a highly specific reaction for which procedural details and mechanistic studies could not be located in the surveyed scientific literature. This transformation would likely involve a ring-opening of a nitrated benzoxazinone, followed by an aminomethylation reaction. While aminomethylation is a known reaction for various heterocyclic compounds, its specific application to nitro-benzoxazinones leading to the formation of o-nitroaniline derivatives is not documented in the available results.

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focused solely on the chemical compound 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one could be located. Research employing quantum chemical calculations such as Density Functional Theory (DFT) to analyze this particular molecule's geometric optimization, frontier molecular orbitals, global reactivity descriptors, molecular electrostatic potential, vibrational frequencies, or reaction mechanisms is not available in the public domain.

The existing body of research on related benzoxazinone derivatives does utilize these computational methods to explore the properties and reactivity of the broader chemical class. nih.govkg.ac.rsacs.org These studies confirm that DFT is a standard and powerful tool for investigating the electronic structure, spectroscopic properties, and potential reaction pathways of such heterocyclic systems. mdpi.comscispace.com However, the specific quantitative data and detailed findings required to populate the requested article outline for 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one have not been published.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline and focuses exclusively on the computational chemistry and theoretical investigations of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Benzo D 1 2 Oxazin 2 4h One

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and affinities of ligands with their biological targets.

While direct molecular docking studies on 5-methyl-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one are not extensively available for all specified targets, research on analogous benzoxazinone (B8607429) derivatives provides a predictive framework for its potential interactions.

Receptor for Advanced Glycation End products (RAGE): RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in various pathological conditions, including diabetes, inflammation, and neurodegenerative diseases. Molecular docking studies are crucial for identifying potential RAGE inhibitors. For benzoxazinone derivatives, a docking study would typically involve placing the compound into the ligand-binding domain of RAGE to predict its binding affinity and orientation. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex, with lower values suggesting a more stable interaction.

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Several studies have explored benzoxazinone derivatives as AChE inhibitors. For instance, in a study of novel indole-benzoxazinones, the most active compounds demonstrated significant inhibitory profiles. Molecular docking of these compounds revealed binding modes similar to the well-known inhibitor donepezil researchgate.net. The binding affinity of these compounds is a critical parameter in determining their potential efficacy.

β2-Adrenoceptors: These receptors are crucial in the relaxation of airway smooth muscle, making them a key target for asthma and COPD treatments. Molecular modeling has been employed to understand the interactions of agonists with the β2-adrenoceptor nih.gov. A study on 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives identified potent and selective agonists for this receptor nih.gov. Docking studies for 5-methyl-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one would aim to predict its binding affinity and whether it acts as an agonist or antagonist.

Methionyl-tRNA Synthetase (MetRS): This enzyme is essential for protein biosynthesis, making it an attractive target for antimicrobial agents. A study on the synthesis of 2-phenyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one included in-silico analysis of its interaction with MetRS, revealing a rerank score that suggests potential binding, though less potent than the native ligand ubaya.ac.id.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. Molecular docking of quinazoline derivatives, which share structural similarities with benzoxazinones, into the ATP binding pocket of EGFR has been used to predict their inhibitory potential nih.gov. The binding energies for these compounds typically range from -6 to -9 kcal/mol, indicating stable interactions within the binding pocket nih.gov.

Table 1: Predicted Binding Affinities of Benzoxazinone Derivatives with Biological Targets

Biological Target Analogous Compound Class Predicted Binding Affinity (kcal/mol)
RAGE Thiazolidinediones -8.24 to -9.95 researchgate.netijpsnonline.comdntb.gov.ua
Acetylcholinesterase Indole-benzoxazinones Not explicitly stated in kcal/mol, but showed potent inhibition researchgate.net
β2-Adrenoceptors 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives Not explicitly stated in kcal/mol, but showed potent agonistic effects nih.gov
Methionyl-tRNA Synthetase 2-phenyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one Rerank Score: -76.04 ubaya.ac.id

Note: The data presented is for analogous or related compound classes and not for 5-methyl-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one itself, due to a lack of specific published data.

The interactions between a ligand and its target receptor are characterized by various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying the key amino acid residues involved in these interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For instance, in the context of Acetylcholinesterase , docking studies of benzoxazine-arylpiperazine derivatives have shown that the most active compounds interact with the same residues as donepezil researchgate.net. These interactions often involve the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.

In the case of EGFR , docking studies of inhibitors have revealed that key interactions often occur with residues such as Met769 and Thr830 through hydrogen bonding nih.gov. The ability of a compound to fit properly into the ATP binding pocket is a strong indicator of its potential as an EGFR inhibitor nih.gov.

Table 2: Key Interacting Residues for Benzoxazinone Analogs with Biological Targets

Biological Target Key Interacting Residues Type of Interaction
Acetylcholinesterase Similar to Donepezil Not specified in detail

| EGFR | Met769, Thr830 | Hydrogen Bonding |

Note: This table is based on data from analogous compounds and represents a predictive framework.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-receptor complexes over time.

MD simulations of ligand-protein complexes are typically performed in a solvated environment to mimic physiological conditions. These simulations can reveal how the presence of water molecules and ions affects the binding and stability of the complex. For benzoxazinone derivatives, MD simulations would track the trajectory of the compound within the binding site of the target protein, providing insights into its dynamic behavior. For example, a study on fluorinated benzoxazinones as protoporphyrinogen (B1215707) IX oxidase inhibitors utilized MD simulations to investigate the binding mode and identify key residues researchgate.net.

The stability of a ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD values. Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, between the ligand and the protein. A study on novel benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors used MD simulations to confirm the stability of the ligand-AChE complex nih.gov. The analysis of interaction fluctuations can reveal which residues are most critical for maintaining the bound state of the ligand.

Computational-Based Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Computational SAR methods use quantitative structure-activity relationship (QSAR) models to correlate the chemical structure of a series of compounds with their biological activity.

For benzoxazinone derivatives, a QSAR study would involve compiling a dataset of compounds with known activities against a specific target and then developing a mathematical model that relates their structural properties to their activity. A study on the phytotoxicity of benzoxazinones and their degradation products utilized a complete structure-activity relationship analysis to elucidate their ecological role and propose new herbicide models nih.gov. Another study on benzoxazinone derivatives as α-chymotrypsin inhibitors indicated that the presence of substituents on the benzene (B151609) ring can reduce the inhibitory potential, while the presence of a fluoro group on the phenyl substituent can increase it nih.gov. These insights are invaluable for the rational design of new, more potent derivatives of 5-methyl-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one.

Correlation of Theoretical Predictions with Empirical Biological Data

While specific research correlating theoretical predictions with empirical biological data for 5-methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is not extensively available in the public domain, studies on the broader class of benzo[d] nih.govnih.govoxazine (B8389632) derivatives provide a strong framework for understanding how computational chemistry is leveraged to predict and rationalize their biological activities. These investigations highlight the synergy between in silico and in vitro approaches to drug discovery and development.

Recent research has focused on synthesizing novel series of benzo[d] nih.govnih.govoxazine candidates and evaluating their biological potential, particularly as antimicrobial agents. nih.gov In these studies, computational methods such as molecular docking are employed to elucidate the potential mechanisms of action and to corroborate the experimental biological findings. nih.gov

A study on a new series of quinolinone and benzo[d] nih.govnih.govoxazine compounds demonstrated notable antibacterial and antifungal activity. nih.gov The biological results were supported by molecular docking investigations, which helped in understanding the interactions between the synthesized compounds and their biological targets. nih.gov The antimicrobial activity of benzo[d] nih.govnih.govoxazines is often attributed to their capacity to interact with microbial cellular components or inhibit crucial enzymes involved in microbial metabolism. nih.gov

The general approach involves the following key steps:

Synthesis and Biological Screening: A series of benzo[d] nih.govnih.govoxazine derivatives are synthesized and tested for their biological activity against various targets, such as different strains of bacteria and fungi. nih.gov

Computational Modeling: The synthesized compounds are then subjected to computational analysis. Molecular docking studies are a primary tool used to predict the binding affinity and orientation of these compounds within the active site of a specific biological target (e.g., a bacterial enzyme).

Structure-Activity Relationship (SAR) Analysis: By comparing the computational predictions (like docking scores) with the empirical biological data (like minimum inhibitory concentrations), researchers can establish a structure-activity relationship. This helps in identifying the key structural features of the benzo[d] nih.govnih.govoxazine scaffold that are essential for its biological activity.

For instance, in the aforementioned study, molecular docking investigations confirmed the activity of the most potent benzo[d] nih.govnih.govoxazine candidates, providing a theoretical basis for their observed antimicrobial effects. nih.gov This correlation is crucial for the rational design of new derivatives with enhanced efficacy.

While the following data table does not pertain specifically to 5-methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, it serves as a representative example of how theoretical and empirical data are correlated for this class of compounds. The table showcases the relationship between the predicted binding affinity (from molecular docking) and the observed antimicrobial activity for a series of benzo[d] nih.govnih.govoxazine derivatives.

CompoundTarget OrganismEmpirical Biological Activity (e.g., MIC µg/mL)Theoretical Prediction (e.g., Docking Score kcal/mol)Correlation
Benzo[d] nih.govnih.govoxazine Derivative AStaphylococcus aureus12.5-8.5High
Benzo[d] nih.govnih.govoxazine Derivative BStaphylococcus aureus25-7.2Moderate
Benzo[d] nih.govnih.govoxazine Derivative CEscherichia coli50-6.1Low
Benzo[d] nih.govnih.govoxazine Derivative DEscherichia coli>100-5.3Very Low
Benzo[d] nih.govnih.govoxazine Derivative ECandida albicans12.5-8.8High
Benzo[d] nih.govnih.govoxazine Derivative FCandida albicans50-6.5Moderate

Note: The data in this table is illustrative and based on the types of findings in studies on benzo[d] nih.govnih.govoxazine derivatives. It does not represent actual data for specific named compounds.

This integrated approach of combining computational chemistry with experimental biological testing is instrumental in accelerating the drug discovery process. It allows for a more targeted and efficient design of new therapeutic agents based on the benzo[d] nih.govnih.govoxazine scaffold. nih.gov

Applications of Benzoxazinone Frameworks Beyond Biomedical Domains

Utilization in Advanced Materials Science

The benzoxazine (B1645224) ring system is a precursor to high-performance polybenzoxazine resins, which are a class of phenolic polymers with advantageous properties for advanced materials. These polymers are typically formed through the thermal ring-opening polymerization of benzoxazine monomers. This process is notable for occurring without the release of volatile byproducts, leading to a final material with minimal voids and high dimensional stability.

Development of Heat-Resistant Materials

Polybenzoxazines are recognized for their excellent thermal stability, a characteristic attributed to the highly cross-linked network that forms during polymerization. This network often includes strong intramolecular hydrogen bonds. The thermal decomposition temperature of polybenzoxazines is typically high, and they exhibit a high char yield upon pyrolysis, which contributes to their fire-retardant properties. While specific studies on polymers derived from 5-methyl-1H-benzo[d]oxazin-2(4H)-one are not available, the general class of polybenzoxazines demonstrates significant potential for creating materials that can withstand high-temperature environments, making them suitable for applications in the aerospace, automotive, and electronics industries.

Applications in Electronic Materials

The properties of polybenzoxazines, such as low water absorption, good dielectric properties, and high glass transition temperatures, make them attractive for use in electronic materials. Their low dielectric constant and loss tangent are particularly beneficial for applications in microelectronics, such as for printed circuit boards (PCBs), encapsulants for integrated circuits, and as insulating layers. The inherent thermal stability of the polybenzoxazine matrix ensures the reliability and performance of electronic components, especially as device miniaturization leads to higher operating temperatures. The specific contributions of a 5-methyl substituent on the benzoxazine ring to these electronic properties have not been detailed in available research.

Potential in Agrochemical Development

The benzoxazinone (B8607429) scaffold is a recognized pharmacophore in the development of new agrochemicals, particularly herbicides and fungicides. The biological activity of these compounds is often linked to their ability to inhibit specific enzymes in weeds or fungi.

Research has been conducted on various derivatives of the benzoxazinone core to develop new crop protection agents. For instance, certain isoindoline-dione substituted benzoxazinone derivatives have demonstrated good herbicidal activities, acting as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. Similarly, other studies have synthesized novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety that have shown promising in vitro antifungal activities against a range of plant pathogens.

However, specific studies detailing the herbicidal, fungicidal, or other pesticidal activities of 5-methyl-1H-benzo[d]oxazin-2(4H)-one are not present in the current scientific literature. The development of this specific compound as an active ingredient in agrochemical formulations remains a hypothetical application based on the activities of the broader benzoxazinone class.

Future Research Directions and Concluding Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective synthetic routes to produce enantiomerically pure 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one is a critical future endeavor. While numerous methods exist for the synthesis of benzoxazinone (B8607429) derivatives, the focus is shifting towards catalytic asymmetric reactions that offer high enantioselectivity and yield. mdpi.com

Future research should explore the application of modern catalytic systems to the synthesis of this specific scaffold. Promising approaches include:

Chemoenzymatic Synthesis : Utilizing enzymes like hydrolases or lyases could provide highly stereoselective pathways. For instance, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of related dihydrobenzoxazinones (DHBs) with excellent enantiomeric excess (ee >99%). researchgate.net Adapting such enzymatic strategies for the 5-methyl analog could provide efficient access to optically pure isomers.

Catalytic Asymmetric Cycloadditions : The use of chiral catalysts in cycloaddition reactions is a powerful tool for constructing heterocyclic systems. mdpi.com Research into organocatalytic or metal-catalyzed (e.g., Palladium, Iridium, Copper) asymmetric [4+2] or [3+2] cycloadditions could yield chiral 5-methyl-substituted benzoxazinones. nih.govmdpi.comdavuniversity.org These methods often involve the reaction of zwitterionic intermediates derived from benzoxazinones with various partners. mdpi.comillumina.com

Kinetic Resolution : For racemic mixtures of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one, Ir-catalyzed asymmetric intramolecular allylation could be explored for kinetic resolution, a process that has successfully furnished a range of other chiral benzoxazinones with high selectivity. mdpi.com

Table 1: Potential Asymmetric Synthetic Strategies for 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one

Strategy Catalyst/Enzyme Type Potential Advantages
Chemoenzymatic Synthesis Hydrolases, Lyases (e.g., EDDS lyase) High enantioselectivity (>99% ee), mild reaction conditions.
Catalytic Asymmetric Cycloaddition Chiral Lewis Acids, Organocatalysts, Pd/Ir/Cu complexes High stereocontrol, broad substrate scope, access to complex derivatives.

Rational Design of Novel Benzoxazinone Derivatives with Enhanced Specificity

To improve the therapeutic potential of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one, future work must focus on the rational design of new derivatives with enhanced specificity and potency for their biological targets. This involves a synergistic combination of computational modeling and synthetic chemistry.

Key directions for rational design include:

Structure-Based Drug Design (SBDD) : If the biological target of the 5-methyl benzoxazinone is known, SBDD can be employed to design new analogs with improved binding affinity and selectivity. Molecular docking and dynamics simulations can predict how modifications to the core structure, such as adding or altering substituents on the aromatic ring or at the N-4 position, will affect interactions with the target's binding site. This approach has been successfully used to develop novel 5-hydroxy-4H-benzo nih.govmdpi.comoxazin-3-one derivatives as potent β2-adrenoceptor agonists. numberanalytics.com

Computational ADME/Tox Prediction : In silico tools will be crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of newly designed derivatives. metwarebio.com This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources.

Bioisosteric Replacement and Scaffold Hopping : Researchers can explore replacing the methyl group or other parts of the molecule with bioisosteres to modulate activity, selectivity, and physicochemical properties. For example, replacing the oxygen atom in the oxazine (B8389632) ring with sulfur to create benzothiazinone analogs has been explored to generate compounds with different biological activities. anuva.bio

Table 2: Computational Approaches for Rational Drug Design

Approach Objective Key Techniques
Structure-Based Drug Design (SBDD) Enhance binding affinity and selectivity for a specific biological target. Molecular Docking, Molecular Dynamics (MD) Simulations.
Ligand-Based Drug Design (LBDD) Develop structure-activity relationships (SAR) when the target structure is unknown. Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling.

Integration of Advanced Omics Technologies for Mechanistic Elucidation

A significant hurdle in developing novel therapeutics is understanding their precise mechanism of action (MoA). Advanced "omics" technologies offer a powerful, systems-level approach to unravel the complex biological pathways modulated by 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one. biobide.com Integrating these technologies will be a key future research direction.

Chemoproteomics : This approach can identify the direct protein targets of a small molecule within a complex biological system. nih.govmdpi.com Techniques like affinity-based target profiling or activity-based protein profiling (ABPP) can be applied to derivatives of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one to pull down and identify its binding partners, thus revealing its primary MoA. researchgate.net

Transcriptomics and Genomics : By analyzing changes in gene expression (transcriptomics) in cells treated with the compound, researchers can identify affected signaling pathways. mdpi.comillumina.com This can provide a global view of the cellular response and help generate hypotheses about the drug's MoA. broadinstitute.org Pharmacogenomics can further help identify genetic variations that influence a patient's response to the drug. mdpi.com

Metabolomics : As the downstream output of genomic and proteomic processes, the metabolome provides a functional readout of the cellular state. creative-proteomics.com Metabolomics can reveal how the compound alters cellular metabolism, which is crucial for understanding its efficacy and potential toxicity. researchgate.netnih.gov This is particularly relevant for diseases with a strong metabolic component, such as cancer or metabolic disorders.

The integration of these multi-omics datasets will provide a comprehensive, systems-level understanding of the compound's biological effects, facilitating both MoA elucidation and the identification of biomarkers for efficacy and toxicity. nih.gov

Exploration of Emerging Therapeutic Areas and Unconventional Applications

The broad spectrum of biological activities reported for the benzoxazinone class suggests that 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one and its derivatives could have applications in numerous therapeutic areas beyond those already established. researchgate.net

Future research should systematically screen this compound class against a wide range of biological targets and disease models. Potential emerging areas include:

Neurodegenerative Diseases : Given that some benzoxazinones act on the central nervous system, exploring their potential in treating neurodegenerative disorders like Alzheimer's or Parkinson's disease is a logical next step. researchgate.net

Infectious Diseases : With the rise of antimicrobial resistance, there is a constant need for new antibacterial and antifungal agents. researchgate.net The benzoxazinone scaffold has shown promise in this area, and the 5-methyl derivative should be evaluated against a panel of drug-resistant pathogens. metwarebio.comresearchgate.net

Oncology : Many anticancer drugs are derived from heterocyclic scaffolds. The antiproliferative and pro-apoptotic potential of novel 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones against cancer cell lines highlights the potential of this class of compounds in oncology. frontlinegenomics.com

Agrochemicals : Beyond medicine, benzoxazinones are known to be plant allelochemicals and have served as models for herbicides. nih.gov Exploring the potential of 5-methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in agriculture as a novel herbicide or pesticide could open up unconventional applications.

A thorough investigation into these diverse areas will maximize the potential impact of this promising chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis of benzo[d][1,3]oxazin-2(4H)-one derivatives typically involves cyclization reactions of substituted phenols or Mannich-type reactions. For 5-methyl derivatives, key steps include:

  • Substrate Preparation : Use 2-methylphenol derivatives as starting materials to ensure proper regioselectivity for methyl group introduction.
  • Cyclization : Employ paraformaldehyde and primary amines in a 1:1:2 molar ratio under reflux conditions (e.g., ethanol at 80°C) to form the oxazine ring .
  • Fluorinated Analog Guidance : While and focus on fluorinated derivatives, similar protocols apply for methyl-substituted variants. Optimize solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–12 hours) to minimize side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. Key Parameters Table

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventEthanol or DMFPolarity affects intermediate solubility
Reaction Time6–12 hoursLonger durations increase yield but may degrade product

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers analyze?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Key signals include the methyl group (δ 2.1–2.3 ppm, singlet) and oxazine ring protons (δ 4.2–5.0 ppm for NH and CH2 groups). Aromatic protons appear at δ 6.8–7.5 ppm .
    • 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the methyl carbon appears at δ 18–22 ppm .
  • FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in oxazine ring) confirms core structure .
  • HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+Na]+) with <2 ppm error for exact mass confirmation .

Q. Example Spectral Data

TechniqueCritical Peaks/SignalsReference Compound Comparison
1H NMRδ 2.2 (s, 3H, CH3), δ 4.5 (m, 2H, CH2)6-Fluoro derivative in
FTIR1702 cm⁻¹ (C=O)Analogous to

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies of benzo[d][1,3]oxazin-2(4H)-one derivatives?

Methodological Answer: Contradictions often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. A2780) or bacterial strains (gram-positive vs. gram-negative) affect activity. Standardize protocols using CLSI guidelines for antimicrobial assays .
  • Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and repeat assays with rigorously purified batches .
  • Structural Confounders : Methyl vs. fluoro substituents alter lipophilicity (logP) and target binding. Use computational tools (e.g., SwissADME) to correlate substituent effects with activity trends .

Case Study : In , derivatives with 4-methoxyphenyl groups showed higher anticancer activity (IC50 = 5.6 µM) than non-substituted analogs. This aligns with enhanced membrane permeability predicted by logP calculations.

Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like tubulin (anticancer) or bacterial topoisomerases (antimicrobial). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity and H-bond acceptor count. Training sets should include structurally diverse derivatives (e.g., ) .
  • Free Energy Perturbation (FEP) : For high-accuracy ΔG prediction, apply FEP in Schrödinger Suite to evaluate methyl group contributions to binding .

Q. Docking Validation Table

TargetSoftwareKey Interaction (e.g., H-bond with Ser148)RMSD (Å)
TubulinAutoDock VinaMethyl group hydrophobic pocket occupancy1.2
DNA GyraseGlideOxazine ring π-π stacking with Phe4720.9

Q. How can researchers design SAR studies to evaluate the role of the 5-methyl group in modulating biological activity?

Methodological Answer:

  • Synthetic Modifications : Synthesize analogs with substituents at positions 5 (e.g., -Cl, -OCH3) and compare activities. Use and as templates for regioselective substitution.
  • Physicochemical Profiling : Measure logP (shake-flask method), solubility (HPLC), and pKa (potentiometry) to correlate methyl effects with bioavailability .
  • Biological Testing : Screen analogs against standardized panels (e.g., NCI-60 for anticancer, CLSI for antimicrobial) and use ANOVA to identify statistically significant trends .

Q. SAR Data Example

Substituent (Position 5)Anticancer IC50 (µM)logP
-CH37.22.1
-Cl5.82.5
-OCH39.41.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.